molecular formula C22H26N4 B1246192 Meso-chimonanthine

Meso-chimonanthine

货号: B1246192
分子量: 346.5 g/mol
InChI 键: HOYXPMHLHJOGHD-ZDNVTZCJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Meso-chimonanthine is a chimonanthine.

科学研究应用

Chemical Synthesis

Total Synthesis and Methodologies

Meso-chimonanthine has been synthesized using various methodologies, showcasing its versatility in chemical synthesis. Notably, a diazene-directed fragment assembly approach was employed to synthesize this compound alongside other alkaloids such as (+)-desmethyl-meso-chimonanthine. This method involved the late-stage diversification of precursors, enabling the synthesis of complex cyclotryptamine-containing alkaloids from simpler starting materials .

Table 1: Synthetic Methods for this compound

MethodologyDescriptionReference
Diazene FragmentationUtilizes diazene fragmentation for heterodimerization to synthesize this compound.
Catalytic Deacylative AlkylationDemonstrates the synthetic potential for total syntheses of this compound.
Reductive DimerizationInvolves reductive dimerization techniques for constructing the this compound core.

Biological Activities

Antifungal Properties

Research has indicated that this compound exhibits antifungal activities against several plant pathogenic fungi. For example, it was tested alongside other chimonanthines against Exserohilum turcicum and Bipolaris maydis, demonstrating significant efficacy with an effective concentration (EC50) value of 29.3 μg/mL against Bipolaris maydis .

Analgesic Effects

This compound has shown strong binding affinities toward μ-opioid receptors, which are critical targets for analgesics. The binding affinities were measured with an inhibition constant (Ki) of 341 ± 29 nM, indicating its potential as an analgesic compound .

Melanogenesis Inhibition

In studies focusing on skin pigmentation, this compound demonstrated inhibitory effects on melanogenesis in B16 melanoma cells, with an IC50 value of 1.4 μM. This suggests potential applications in skin lightening treatments or therapies targeting hyperpigmentation disorders .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled study, this compound was evaluated for its antifungal activity against five different plant pathogens. The results indicated that it was particularly effective against Bipolaris maydis, establishing its relevance in agricultural applications.

Case Study 2: Analgesic Potential Evaluation

A series of assays were conducted to assess the analgesic properties of this compound through μ-opioid receptor binding studies. The results confirmed its significant analgesic activity, warranting further exploration in pain management therapies.

化学反应分析

Reductive Alkylation Pathways

A samarium-mediated reductive dialkylation strategy enables the synthesis of meso-chimonanthine from isoindigo derivatives (Scheme 1):

  • Key steps : Treatment of isoindigo (21 ) with SmI₂ and LiCl generates intermediate 24 , which undergoes sequential reductions (Red-Al) and alkylation to yield meso-chimonanthine (29 ) in 72% yield .

  • Reagents : SmI₂, LiCl, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Diazene-Directed Fragment Assembly

A convergent synthesis via diazene intermediates achieves meso-chimonanthine with high stereocontrol:

  • Procedure : Heterodimerization of tryptamine derivatives using Pd-catalyzed cross-coupling and subsequent reductive cleavage .

  • Yield : 91% after carbamate reduction and desulfonylation .

Acid-Mediated Rearrangement to meso-Calycanthine

meso-Chimonanthine undergoes acid-catalyzed isomerization to meso-calycanthine (Scheme 2):

  • Conditions : Heating in [D₄]acetic acid/D₂O (95°C, 24 h) .

  • Equilibrium : Favors meso-calycanthine (85:15 ratio) .

  • Yield : 36% after purification .

Thermal and Catalytic Rearrangements

  • Observation : Fragmentation of the C3a–C3a’ bond occurs under strong reductive conditions, yielding tryptamine derivatives .

Decarboxylation and Reduction

Decarboxylation of diester intermediates is critical for accessing meso-chimonanthine:

  • Step 1 : Hydrolysis of diester (+)-14 with KOH/MeOH (90% yield).

  • Step 2 : Decarboxylation via treatment with tris(trimethylsilyl)silane/AIBN (64% yield) .

N-Methoxycarbonyl Reduction

Red-Al efficiently removes N-methoxycarbonyl groups:

  • Reaction : Reduction of 16 with Red-Al yields meso-chimonanthine in 82% yield .

Catalytic Deacylative Alkylation (DaA)

Pd(0)-catalyzed DaA enables stereoselective synthesis of vicinal quaternary centers:

  • Conditions : Pd(PPh₃)₄, CuCl, LiCl in DMSO .

  • Application : Efficient dimerization for meso-chimonanthine and meso-folicanthine synthesis .

Table 2: Acid-Mediated Rearrangement Outcomes

SubstrateConditionsProductYield (%)
meso-ChimonanthineD₂O/[D₄]AcOH, 95°C, 24 hmeso-Calycanthine36

Table 3: Reductive Transformations

SubstrateReagentProductYield (%)
16 Red-Almeso-Chimonanthine82
30 LiBHEt₃Ethyl carbamate84

Critical Observations

  • Stereochemical Control : The meso configuration arises from dimerization of racemic or meso precursors .

  • Catalyst Dependency : Pd(0) systems outperform traditional Stille coupling catalysts in yield and selectivity .

  • Acid Sensitivity : Prolonged exposure to strong acids leads to C–C bond cleavage, complicating isolation .

常见问题

Basic Research Questions

Q. What are the key experimental design considerations for synthesizing meso-chimonanthine, and how do different routes impact stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound often employs bidirectional strategies, such as tandem [4+2] cycloaddition-cyclization (e.g., using tryptamine derivatives and bromooxindoles) or enantioselective desymmetrization of meso precursors via palladium-catalyzed Heck couplings . Critical design factors include:

  • Reagent selection : Use of FeCl₃ for oxidative dimerization in biomimetic approaches to avoid racemization .
  • Symmetry exploitation : Leveraging meso-compound symmetry to guide lithiation and iodination steps .
  • Diastereoselectivity control : Monitoring reaction conditions (e.g., temperature, catalysts) to minimize meso-stereoisomer formation .

Q. How should researchers characterize this compound’s structural and stereochemical properties to validate synthetic success?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR analysis : Use ¹H/¹³C NMR to confirm dimeric cyclotryptamine frameworks and symmetry .
  • X-ray crystallography : Resolve quaternary stereocenters introduced during desymmetrization steps .
  • Chiral HPLC : Quantify enantiomeric excess in catalytic asymmetric syntheses .

Q. What analytical frameworks are recommended to resolve contradictions in reported stereochemical outcomes of this compound syntheses?

  • Methodological Answer : Address discrepancies through:

  • Comparative reaction profiling : Replicate protocols (e.g., Fuchs-Funk cycloadditions vs. Overman’s Heck couplings ) to identify step-specific variability.
  • Horeau amplification analysis : Quantify meso-stereoisomer byproducts to refine catalytic conditions .
  • Error propagation models : Use statistical tools to assess uncertainties in diastereoselectivity measurements .

Q. How can researchers align this compound studies with broader hypotheses in alkaloid biosynthesis or catalysis?

  • Methodological Answer : Frame questions using FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Biosynthetic mimicry : Test FeCl₃-mediated dimerization as a model for enzymatic pathways .
  • Catalytic innovation : Benchmark palladium complexes against organocatalysts for desymmetrization efficiency .
  • Hypothesis-driven synthesis : Prioritize routes that address gaps in cyclotryptamine reactivity databases .

Advanced Research Questions

Q. What systematic review strategies are effective for synthesizing conflicting data on this compound’s synthetic yields and mechanistic proposals?

  • Methodological Answer : Apply PRISMA guidelines for chemical meta-analyses:

  • Search term optimization : Use MeSH terms like “cyclotryptamine synthesis” and “desymmetrization” across CAS SciFinder and Reaxys .
  • Quality assessment : Score studies based on reproducibility metrics (e.g., catalyst loading details, spectral validation) .
  • Dose-response meta-analysis : Correlate reaction parameters (e.g., temperature, solvent) with yield/stereoselectivity .

Q. How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?

  • Methodological Answer : Adopt standardized reporting practices:

  • Experimental transparency : Disclose all catalyst pre-treatment steps and purification thresholds (e.g., ≥95% purity by HPLC) .
  • Data repositories : Share raw NMR/crystallography files via platforms like Chemotion .
  • Collaborative validation : Use inter-lab studies to test robustness of key steps (e.g., Stille couplings in meso-precursor synthesis) .

Q. What multilevel modeling approaches are suitable for understanding this compound’s reactivity across molecular and supramolecular scales?

  • Methodological Answer : Integrate computational and experimental tiers:

  • DFT calculations : Map transition states of cycloaddition steps to predict regioselectivity .
  • Aggregation analysis : Study this compound’s self-assembly in solution via dynamic light scattering .
  • Cross-scale validation : Compare synthetic yields (microscale) with industrial flow reactor performance (macroscale) .

Q. How can mixed-methods research designs advance mechanistic studies of this compound’s catalytic applications?

  • Methodological Answer : Combine qualitative and quantitative tools:

  • In situ monitoring : Use IR spectroscopy to track intermediate formation during Heck couplings .
  • Ethnographic case studies : Interview experts to identify underreported synthetic challenges .
  • Triangulation : Validate mechanistic hypotheses with kinetic isotope effects and computational modeling .

属性

分子式

C22H26N4

分子量

346.5 g/mol

IUPAC 名称

(3aS,8bS)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21+,22-

InChI 键

HOYXPMHLHJOGHD-ZDNVTZCJSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

手性 SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C

规范 SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Meso-chimonanthine
Meso-chimonanthine
Meso-chimonanthine
Meso-chimonanthine
Meso-chimonanthine
Meso-chimonanthine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。